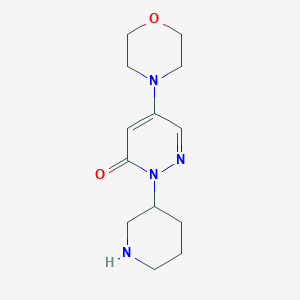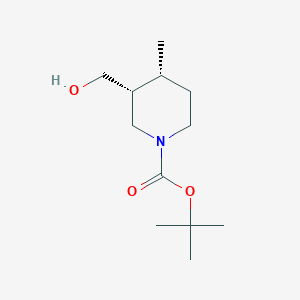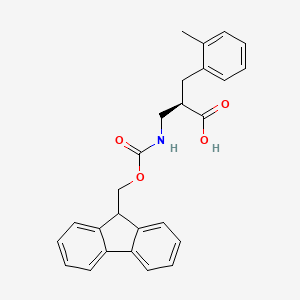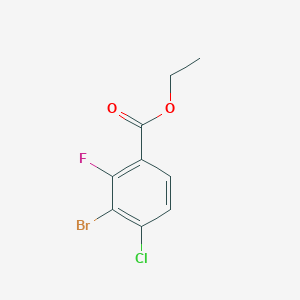
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with morpholine and piperidine groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.
Substitution Reactions: Introducing the morpholine and piperidine groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperidine or morpholine rings.
Reduction: Reduction reactions might target specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halides or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified biological or chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor for specific enzymes.
Receptor Binding: Investigation into binding affinities for various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific diseases or conditions.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action for 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways related to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Other compounds with similar pyridazine cores.
Morpholine-Substituted Compounds: Compounds with morpholine groups attached to different cores.
Piperidine-Substituted Compounds: Compounds with piperidine groups attached to different cores.
Uniqueness
5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of its substituents, potentially leading to distinct biological activities or chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C13H20N4O2 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20N4O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11/h8,10-11,14H,1-7,9H2 |
InChI-Schlüssel |
DQFNECCOZXPFOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















